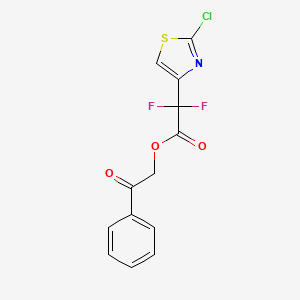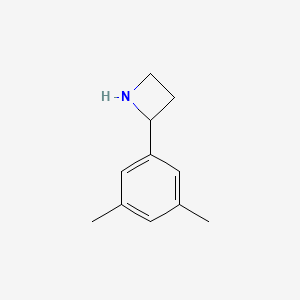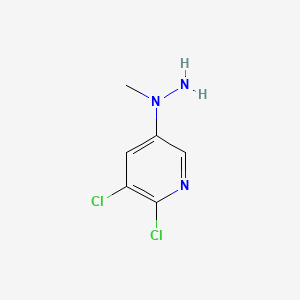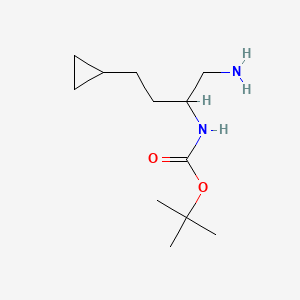
tert-Butyl (1-amino-4-cyclopropylbutan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly notable for its use in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions.
Métodos De Preparación
The synthesis of tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with the corresponding amine. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon of the di-tert-butyl dicarbonate, followed by elimination of carbon dioxide and tert-butanol to form the carbamate.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
tert-Butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: It can undergo oxidation reactions, although these are less common due to the stability of the carbamate group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common reagents used in these reactions include strong acids like hydrochloric acid for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines or alcohols for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in the synthesis of peptides and other complex organic molecules. The stability of the carbamate group under various reaction conditions makes it an ideal choice for protecting amines during multi-step syntheses.
Biology: The compound is used in the study of enzyme mechanisms and protein structure. It can be used to modify amino acids and peptides, allowing researchers to investigate the role of specific functional groups in biological processes.
Medicine: In medicinal chemistry, the compound is used in the synthesis of pharmaceuticals and other bioactive molecules. Its ability to protect amines during chemical reactions is crucial for the development of new drugs.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products. Its stability and ease of removal make it a valuable intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate involves the formation of a stable carbamate group that protects the amine from unwanted reactions. The carbamate group can be removed under acidic conditions, typically using trifluoroacetic acid, to regenerate the free amine. This process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to yield the free amine and carbon dioxide.
Comparación Con Compuestos Similares
Similar compounds to tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate include other carbamate-protected amines such as:
tert-Butyl carbamate: A simpler carbamate that is used for similar purposes but lacks the cyclopropyl and butan-2-yl groups.
Carboxybenzyl (Cbz) carbamate: Another common protecting group for amines that can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: A protecting group that can be removed under basic conditions, providing orthogonal protection strategies in peptide synthesis.
The uniqueness of tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate lies in its specific structure, which provides additional steric hindrance and stability compared to simpler carbamates. This makes it particularly useful in complex synthetic routes where selective protection and deprotection of amines are required.
Propiedades
Fórmula molecular |
C12H24N2O2 |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10(8-13)7-6-9-4-5-9/h9-10H,4-8,13H2,1-3H3,(H,14,15) |
Clave InChI |
XUJZLASAABIQMP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCC1CC1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







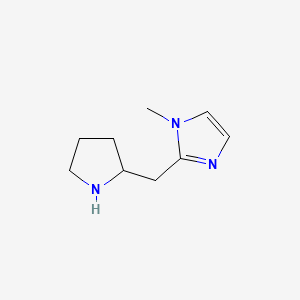
![Tert-butyl6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13601924.png)

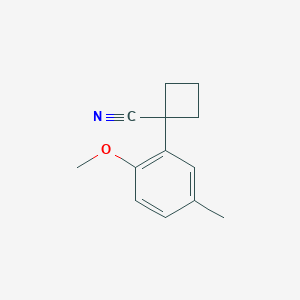

![1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride](/img/structure/B13601949.png)
